molecular formula C17H16ClNO3 B3668255 4-chlorobenzyl N-(phenylacetyl)glycinate

4-chlorobenzyl N-(phenylacetyl)glycinate

Cat. No.: B3668255
M. Wt: 317.8 g/mol
InChI Key: JMPHMSYGWBXSMB-UHFFFAOYSA-N
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Description

4-Chlorobenzyl N-(phenylacetyl)glycinate is an ester derivative of glycine, featuring a 4-chlorobenzyl ester group and a phenylacetyl amide moiety. The phenylacetyl group enhances lipophilicity, while the 4-chlorobenzyl ester may improve metabolic stability compared to simpler glycine derivatives.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-15-8-6-14(7-9-15)12-22-17(21)11-19-16(20)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHMSYGWBXSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl N-(phenylacetyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with glycine in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl N-(phenylacetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium (VI) compounds such as pyridinium chlorochromate (PCC) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzyl alcohol or 4-chlorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chlorobenzyl N-(phenylacetyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent R₁ (Glycine Amide) Substituent R₂ (Ester) Molecular Weight (g/mol) Key Functional Properties Reference
This compound Phenylacetyl (PhCH₂CO-) 4-Chlorobenzyl (ClC₆H₄CH₂-) ~333.8* High lipophilicity, ester lability [Hypothetical]
N-(4-Chlorobenzyl)-2-phenylacetamide Phenylacetyl (PhCH₂CO-) - (Amide, no ester) ~273.7 Enhanced stability (amide vs. ester)
Methyl N-(4-chlorobenzoyl)glycinate 4-Chlorobenzoyl (ClC₆H₄CO-) Methyl (-CH₃) 227.6 Higher electrophilicity (benzoyl group)
tert-Butyl N-(4-chlorobenzyl)-N-((5-nitrothiophen-2-yl)methyl)glycinate 5-Nitrothiophen-2-ylmethyl tert-Butyl (C(CH₃)₃) ~425.9 Nitro group introduces redox activity
N-(4-Chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine 4-Methoxyphenylsulfonyl - (Free carboxylic acid) ~385.8 Sulfonamide enhances acidity/bioactivity

*Calculated based on analogous compounds.

Key Observations:

Amide vs. Ester Stability : The amide derivative (N-(4-chlorobenzyl)-2-phenylacetamide) exhibits greater hydrolytic stability compared to the ester-containing target compound, making it more suitable for applications requiring prolonged shelf-life.

Electrophilicity : Methyl N-(4-chlorobenzoyl)glycinate contains a benzoyl group (directly conjugated to the carbonyl), increasing electrophilicity and reactivity in nucleophilic acyl substitution reactions compared to the phenylacetyl group (spacer CH₂).

Acidity : Sulfonamide derivatives (e.g., N-(4-chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine ) exhibit stronger acidity due to the electron-withdrawing sulfonyl group, contrasting with the neutral ester in the target compound.

Key Observations:

  • The target compound’s synthesis would likely mirror the amide coupling in but with phenylacetyl chloride and 4-chlorobenzyl glycinate.

Spectral and Physicochemical Data

Table 3: NMR and Mass Spectrometry Highlights

Compound Name δH (Proton Shifts) δC (Carbon Shifts) LRMS (ESI+) Reference
N-(4-Chlorobenzyl)-N-(mesitylsulfonyl)glycine 2.29 (s, 3H, CH₃), 3.70 (s, 2H, CH₂) 20.8 (CH₃), 128.6 (Ar) [M + H]⁺: 382.0 (calc. 382.1)
Methyl N-(4-chlorobenzoyl)glycinate Not provided Not provided Not provided
tert-Butyl (mesitylsulfonyl)glycinate 1.40 (s, 9H, C(CH₃)₃), 3.93 (s, 2H, CH₂) 27.5 (C(CH₃)₃), 167.0 (COO) [M + H]⁺: 362.1 (calc. 362.0)

Key Observations:

  • The mesitylsulfonyl group in causes distinct upfield shifts for methyl protons (δH 2.29) compared to aliphatic glycine CH₂ groups (δH 3.70).
  • The tert-butyl group in produces a characteristic singlet at δH 1.40, absent in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chlorobenzyl N-(phenylacetyl)glycinate
Reactant of Route 2
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4-chlorobenzyl N-(phenylacetyl)glycinate

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